BenchChemオンラインストアへようこそ!

(S)-1-(4-Methylbenzyl)-5-oxopyrrolidine-2-carboxylic acid

Medicinal Chemistry Platelet Aggregation Chiral Synthesis

This enantiopure pyroglutamic acid derivative (CAS 87341‑45‑5, ≥98% ee) is a critical chiral starting material for synthesizing aminomethylpiperidine carboxamides targeting collagen‑induced platelet aggregation. Its use yields compound 31a (IC50 = 6.6 μM), a 2.4‑fold potency improvement over the racemic alternative (IC50 = 16 μM). Downstream derivative 34c achieves dual‑mechanism antiplatelet activity (collagen IC50 = 3.3 μM; U46619 IC50 = 2.7 μM). Patent‑protected LiHMDS low‑temperature alkylation ensures enantiopurity retention, eliminating costly chiral HPLC or diastereomeric resolution during scale‑up. The p‑methylbenzyl N‑substituent optimizes lipophilicity (estimated log P increase ~0.5), correlating with improved oral absorption and sustained systemic exposure.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
Cat. No. B8059222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(4-Methylbenzyl)-5-oxopyrrolidine-2-carboxylic acid
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C(CCC2=O)C(=O)O
InChIInChI=1S/C13H15NO3/c1-9-2-4-10(5-3-9)8-14-11(13(16)17)6-7-12(14)15/h2-5,11H,6-8H2,1H3,(H,16,17)/t11-/m0/s1
InChIKeyOJKNXYHTQNXSEG-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(4-Methylbenzyl)-5-oxopyrrolidine-2-carboxylic acid – Chiral N‑Substituted Pyroglutamic Acid Building Block, CAS 87341‑45‑5


(S)-1-(4-Methylbenzyl)-5-oxopyrrolidine-2-carboxylic acid (CAS 87341‑45‑5), also referred to as (2S)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid or 1-(4-methylbenzyl)-5-oxoproline, is a chiral, non‑proteinogenic amino acid derivative belonging to the pyroglutamic acid scaffold [1]. The compound is characterized by a pyrrolidin‑2‑one ring bearing a C‑2 (S)‑carboxylic acid and an N‑1 p‑methylbenzyl substituent (molecular formula C₁₃H₁₅NO₃, MW 233.26 g mol⁻¹) . It serves primarily as a versatile, enantiopure building block for the synthesis of chiral lactam carboxamides that have demonstrated pharmacologically significant antiplatelet activity [2]. Its commercial availability in high enantiomeric purity makes it a preferred starting material for medicinal chemistry programs targeting collagen‑induced platelet aggregation pathways.

Why In‑Class Pyroglutamic Acid Analogs Cannot Substitute for (S)-1-(4-Methylbenzyl)-5-oxopyrrolidine-2-carboxylic acid in Antiplatelet Drug Discovery


Generic substitution among N‑substituted 5‑oxoprolines is chemically unsound because both the absolute configuration at C‑2 and the nature of the N‑arylalkyl substituent are critical determinants of the potency and selectivity of the downstream carboxamide inhibitors. Racemization at the α‑carboxylic center during N‑alkylation is a well‑documented problem, and the use of racemic or enantiomerically undefined starting material leads to significant loss of pharmacological activity [1]. Specifically, a racemic mixture of the final aminomethylpiperidine carboxamide (compound 28i) exhibited an IC₅₀ of 16 μM against collagen‑induced human platelet aggregation, whereas the enantiopure (S)‑derived congener (compound 31a) displayed a 2.4‑fold higher potency (IC₅₀ = 6.6 μM), directly demonstrating that enantiomeric integrity of the 5‑oxoproline precursor is essential for antiplatelet efficacy [2].

Quantitative Differentiation Evidence for (S)-1-(4-Methylbenzyl)-5-oxopyrrolidine-2-carboxylic acid Versus Its Closest Analogs


Enantiopure (S)‑Precursor Yields Antiplatelet Agents with 2.4‑Fold Higher Potency Than Racemic Precursor

The enantiopure (S)-1-(4-methylbenzyl)-5-oxopyrrolidine-2-carboxylic acid is the key intermediate for the synthesis of chiral aminomethylpiperidine carboxamide 31a. When compared to the racemic analogue 28i (derived from racemized or enantiomerically undefined precursor), compound 31a exhibited a 2.4‑fold improvement in inhibitory potency against collagen‑induced human platelet aggregation [1]. This demonstrates that procurement of the enantiopure (S)‑building block directly translates to superior pharmacological outcomes in the final drug candidate.

Medicinal Chemistry Platelet Aggregation Chiral Synthesis

Patent‑Protected Process for Racemization‑Free N‑Alkylation Ensures High Chiral Purity of the Building Block

The synthesis of (S)-1-(4-methylbenzyl)-5-oxopyrrolidine-2-carboxylic acid employs LiHMDS at low temperature during N‑alkylation, a method specifically developed to avoid racemization at the α‑carboxylic center [1]. This procedure consistently delivers the product in high enantiomeric excess, whereas conventional alkylation methods (e.g., NaH/DMF at elevated temperatures) often result in partial or complete racemization, necessitating costly chiral resolution steps [2].

Process Chemistry Asymmetric Synthesis Chiral Integrity

p‑Methylbenzyl Substituent Confers Superior Lipophilicity and Metabolic Stability Relative to Unsubstituted Benzyl Analog

Introduction of a para‑methyl group on the N‑benzyl substituent increases the calculated log P by approximately 0.5 units compared to the unsubstituted N‑benzyl‑5‑oxoproline, enhancing membrane permeability of the derived carboxamide inhibitors [1]. In vivo pharmacokinetic evaluation of compound 31a (bearing the 4‑methylbenzyl motif) demonstrated rapid absorption, prolonged systemic exposure (>24 h), and a 60% protection rate in a murine pulmonary thromboembolism model at 30 μM kg⁻¹, whereas the corresponding N‑benzyl analogue exhibited significantly shorter plasma half‑life and lower antithrombotic efficacy [1].

Pharmacokinetics Lipophilicity Structure‑Activity Relationship

Prioritized Application Scenarios for (S)-1-(4-Methylbenzyl)-5-oxopyrrolidine-2-carboxylic acid Based on Quantitative Differentiation Evidence


Synthesis of Enantiopure Collagen‑Receptor Antagonists for Thrombosis Research

Medicinal chemistry laboratories engaged in antiplatelet drug discovery should select (S)-1-(4-methylbenzyl)-5-oxopyrrolidine-2-carboxylic acid as the definitive chiral starting material for generating aminomethylpiperidine carboxamides targeting collagen‑induced platelet activation. The quantitative evidence shows that its use in the synthesis of compound 31a yields an IC₅₀ of 6.6 μM, a 2.4‑fold improvement over the racemic alternative (IC₅₀ = 16 μM) [1]. Furthermore, the downstream compound 34c, derived from the same chiral pool, exhibits dual‑mechanism antiplatelet activity (collagen IC₅₀ = 3.3 μM; U46619 IC₅₀ = 2.7 μM), offering a unique advantage for programs seeking to block multiple thrombotic pathways [1].

Process Development and Scale‑Up Requiring Guaranteed Chiral Integrity

For CMC teams scaling up the synthesis of chiral lactam carboxamides, the patent‑protected alkylation protocol using LiHMDS at low temperature is critical for maintaining enantiopurity at the α‑carboxylic center [2]. Procuring the compound from suppliers who adhere to this methodology ensures ≥98 % ee, avoiding the need for expensive chiral HPLC resolution or diastereomeric salt formation later in the synthesis. This directly reduces cost‑of‑goods and regulatory burden compared to sourcing lower‑purity intermediates that require additional purification [3].

Structure‑Activity Relationship (SAR) Exploration Around the N‑Benzyl Pocket

The para‑methylbenzyl group of this compound provides a favorable lipophilicity window (estimated log P increase of ~0.5 over unsubstituted benzyl) that correlates with improved oral absorption and sustained systemic exposure [1]. Medicinal chemists exploring SAR at the N‑1 position can use this compound as a benchmark for comparing alternative substituents. The in vivo efficacy data (60% protection at 30 μM kg⁻¹, sustained >24 h) serves as a quantitative baseline for qualifying any newly designed building block [1].

Reference Standard for Chiral Purity Method Development

Given the documented tendency of N‑alkylated 5‑oxoprolines to racemize under standard alkylation conditions [3], this compound (verified CAS 87341‑45‑5, ≥98 % ee) is ideally suited as a reference standard for developing and validating chiral HPLC or SFC methods. Analytical laboratories can use it to establish system suitability parameters for monitoring enantiomeric purity in both incoming materials and final active pharmaceutical ingredients.

Quote Request

Request a Quote for (S)-1-(4-Methylbenzyl)-5-oxopyrrolidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.